

Lenapenem (BO-2727): A Technical Overview of its Discovery and Developmental History

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Compound of Interest

Compound Name: *Lenapenem*

Cat. No.: *B1667348*

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Abstract

Lenapenem (formerly BO-2727) is a parenteral 1- β -methyl-carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to other β -lactam antibiotics. Developed by Banyu Pharmaceutical Co., Ltd. in Japan, **Lenapenem** emerged from extensive structure-activity relationship (SAR) studies aimed at discovering carbapenems with enhanced stability and improved activity against challenging pathogens. This document provides an in-depth technical guide on the discovery, history, synthesis, mechanism of action, and preclinical evaluation of **Lenapenem**.

Discovery and History

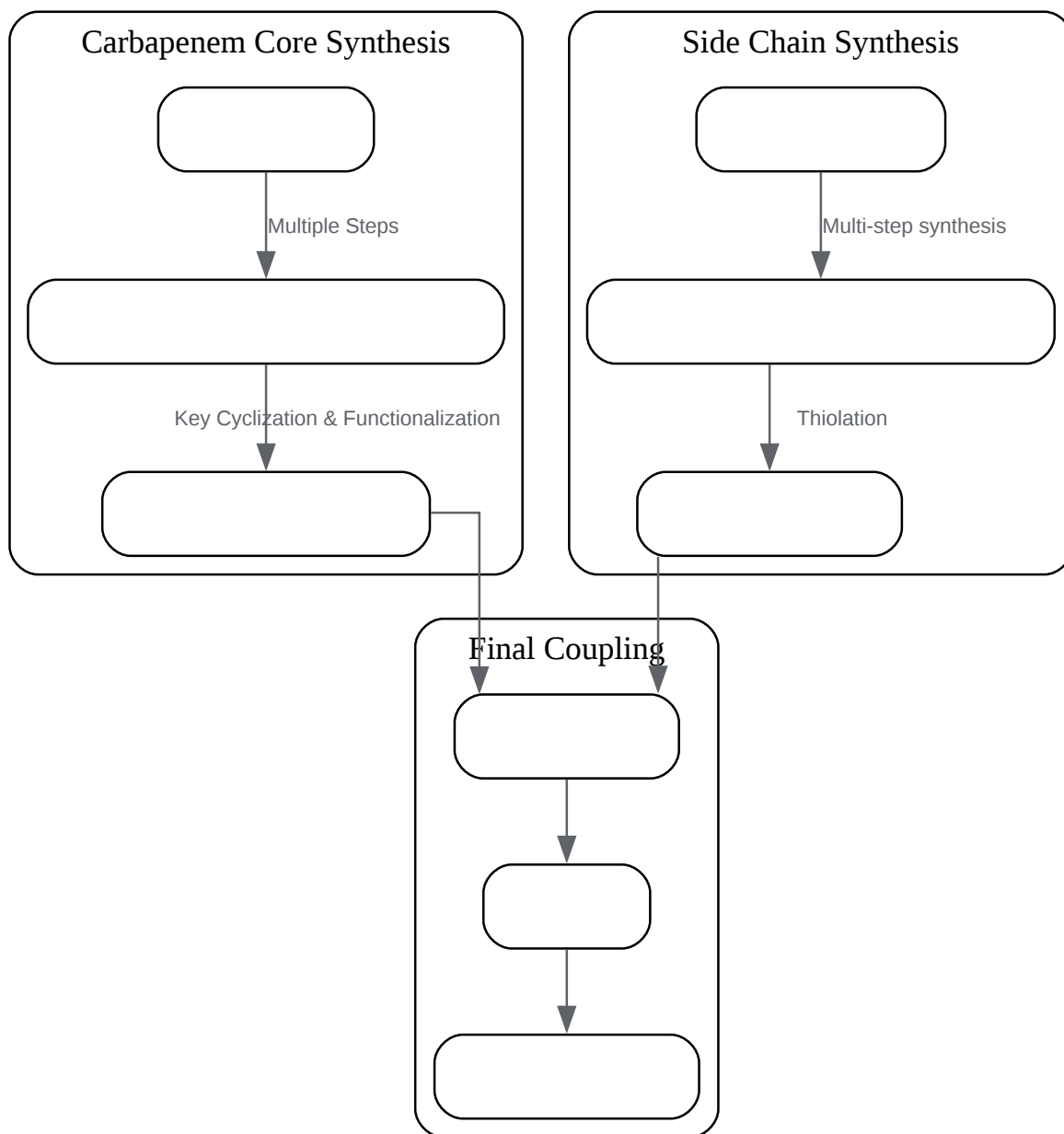
Lenapenem was identified as a promising clinical candidate during a research program focused on the synthesis and evaluation of 1- β -methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems. The introduction of a 1- β -methyl group confers stability against hydrolysis by renal dehydropeptidase-I (DHP-I), a key advancement over early carbapenems like imipenem. The research, conducted at the Tsukuba Research Institute of Banyu Pharmaceutical Co., Ltd., systematically explored various substituents on the C-2 pyrrolidinylthio side chain to optimize the antibacterial spectrum and potency.

The synthesis and biological evaluation of a series of derivatives with hydroxy-substituted aminoalkyl groups led to the identification of **Lenapenem** (BO-2727). This specific compound,

featuring an (R)-1-hydroxy-3-(N-methylamino)propyl group at the C-5 position of the pyrrolidine ring, demonstrated a potent and well-balanced antibacterial profile against both Gram-positive and Gram-negative bacteria, including *Pseudomonas aeruginosa*.^[1] Its superior activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA) and imipenem-resistant *P. aeruginosa*, led to its selection as a development candidate.^[1] The institute where it was first reported is Banyu; Merck and Co.^[2]

Chemical Synthesis

The synthesis of **Lenapenem** (BO-2727) is a multi-step process involving the construction of the carbapenem core and the subsequent introduction of the characteristic C-2 side chain. The key steps are outlined in the synthetic pathway diagram below. The process begins with the preparation of the 1- β -methyl-carbapenem intermediate, which is then coupled with the specifically synthesized 5-[(R)-1-hydroxy-3-(N-methylamino)propyl]pyrrolidin-3-ylthiol side chain.



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Figure 1: Generalized synthetic pathway for **Lenapenem** (BO-2727).

Experimental Protocol: Synthesis of Lenapenem (BO-2727)

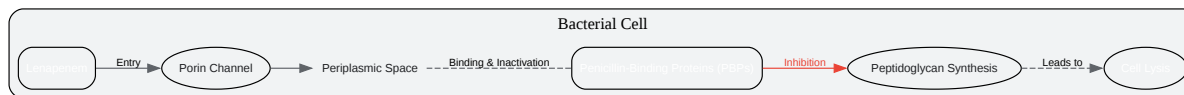
This protocol is a generalized representation based on published synthetic schemes for analogous carbapenems. Specific reagents, conditions, and yields may vary and should be referenced from primary literature and patents for precise replication.

- **Preparation of the Carbapenem Core:** The synthesis typically starts from commercially available precursors and involves multiple steps to construct the bicyclic core. Key transformations include stereoselective reductions and cyclization reactions to establish the correct stereochemistry of the carbapenem ring system. The 1- β -methyl group is introduced early in the synthesis to ensure stability to DHP-I.
- **Synthesis of the C-2 Side Chain:** The pyrrolidinylthiol side chain is synthesized separately. This involves the stereoselective synthesis of the pyrrolidine ring, followed by the attachment of the (R)-1-hydroxy-3-(N-methylamino)propyl group. The final step in the side-chain synthesis is the introduction of a thiol group, often in a protected form.
- **Coupling and Deprotection:** The thiol-containing side chain is then coupled to the activated carbapenem core, typically at the C-2 position. This is followed by a deprotection step to remove any protecting groups on the carboxyl and hydroxyl functionalities, yielding the final active **Lenapenem** molecule. Purification is generally achieved through chromatographic techniques.

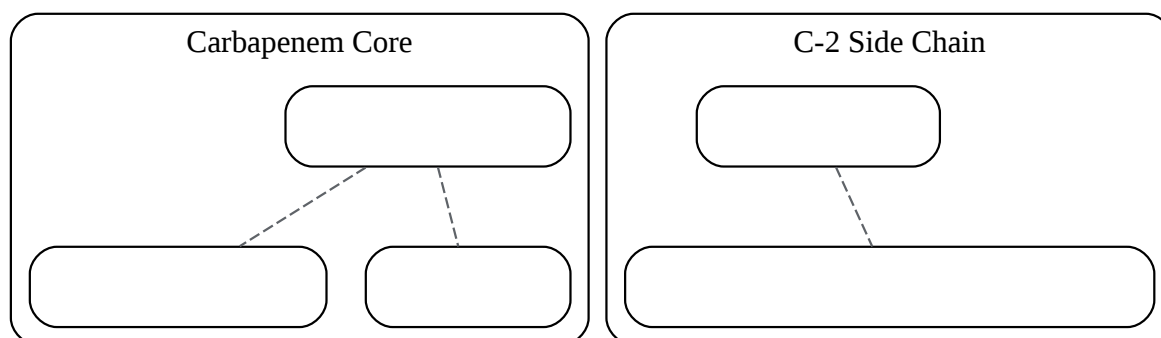
Mechanism of Action

Like other carbapenems, **Lenapenem** exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to the formation of a defective cell wall, ultimately causing cell lysis and death.

Lenapenem has a high affinity for PBP 2 in *Escherichia coli*, with an affinity approximately twice that of imipenem.[5] It also demonstrates high affinities for PBPs 2 and 3 in *Pseudomonas aeruginosa*. [5] This strong binding to multiple essential PBPs contributes to its potent bactericidal activity.



Lenapenem (BO-2727) Structure



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